tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
Description
tert-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a hydrazonyl halide characterized by a tert-butyl ester group, a chloro substituent, and a hydrazone-linked 4-methylphenyl moiety. Its Z-configuration at the carbon-nitrogen double bond facilitates intramolecular hydrogen bonding, influencing its reactivity and solid-state packing . The compound is pivotal in synthesizing heterocyclic frameworks, particularly thiadiazoles and spiroheterocycles, due to the electrophilic nature of the chloro-hydrazone group .
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3/b16-11+ |
InChI Key |
QRPZPTLFYCOBRC-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)OC(C)(C)C)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Formation of the hydrazono intermediate by reaction of 2-chloroacetate derivatives with 4-methylphenyl hydrazine or its diazonium salt.
- Step 2: Introduction of the tert.-butyl ester group, often via esterification or substitution reactions.
This approach is analogous to the preparation of related compounds such as ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate, which has been extensively studied and patented, providing valuable insights into the preparation of the tert.-butyl analog.
Preparation of Hydrazono Intermediates
Diazonium Salt Method with Phase Transfer Catalysis
A well-documented method involves the reaction of 2-chloroacetate esters with diazonium salts derived from 4-methyl aniline under phase transfer catalysis conditions. For example, in the preparation of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate, the following procedure is reported:
- 4-Methyl aniline is diazotized in acidic aqueous solution at 0–10°C using sodium nitrite.
- The diazonium salt solution is added slowly to a cooled mixture of 2-chloroacetoacetate (ethyl or tert.-butyl ester), water, and a phase transfer catalyst such as triethylbenzylammonium chloride.
- The reaction is maintained below 10°C for 1–2 hours, allowing the formation of the hydrazono intermediate with high yield and purity.
- The organic phase is separated, washed, dried, and concentrated to yield the hydrazono product.
This method offers advantages such as high yield (up to 97.3%), high purity (>96% by HPLC), and mild reaction conditions. The use of phase transfer catalysts promotes the reaction in a biphasic system, enhancing efficiency and reducing impurities (patent CN104130159A).
Solvent and Reaction Condition Effects
- Using ethyl acetate as solvent leads to a two-phase reaction with longer reaction times (>12 hours), lower yields (~74%), and more impurities.
- Methanol as solvent allows a homogeneous reaction but results in insoluble products, black sticky solids with impurities, and cumbersome purification, yielding about 76% pure product.
- Dichloromethane with phase transfer catalysts is preferred for better solubility, easier product isolation, and higher purity (patent CN104130159A).
Introduction of tert.-Butyl Ester Group
While direct literature on this compound preparation is limited, analogous esterification methods can be inferred:
- Esterification of the hydrazono acid intermediate with tert.-butanol under acidic catalysis or using tert.-butyl chloroformate as a reagent.
- Substitution of ethyl ester with tert.-butyl ester via transesterification under controlled conditions.
These methods are standard in ester chemistry and can be optimized to maintain the integrity of the hydrazono moiety.
Comparative Data Table of Preparation Conditions and Outcomes
| Parameter | Ethyl Ester Intermediate (Reference) | Expected tert.-Butyl Ester Preparation | Notes |
|---|---|---|---|
| Starting Material | 2-chloroacetoacetate (ethyl ester) | 2-chloroacetoacetate (tert.-butyl ester) | Similar reactivity expected |
| Diazonium Salt Source | 4-methyl aniline diazonium salt | Same | |
| Catalyst | Triethylbenzylammonium chloride | Same or similar phase transfer catalyst | Quaternary ammonium salts preferred |
| Solvent | Dichloromethane + water | Dichloromethane + water or tert.-butanol | Solvent choice critical for purity |
| Reaction Temperature | 0–10°C | 0–10°C | Low temperature to avoid side reactions |
| Reaction Time | 1–2 hours | 1–3 hours | May vary with ester group |
| Yield | Up to 97.3% | Expected >90% | Based on analogous reactions |
| Purity (HPLC) | >96% | Expected >95% | High purity achievable with proper workup |
| Post-Reaction Workup | Organic layer separation, washing, drying | Similar protocol | Essential for removing impurities |
Research Findings and Analysis
- The phase transfer catalyzed diazotization and coupling reaction is the most effective method for preparing hydrazono intermediates related to this compound, offering excellent yields and purity.
- Solvent choice critically affects reaction efficiency and product purity; dichloromethane combined with water and phase transfer catalysts is optimal.
- The tert.-butyl ester group introduction is typically achieved via standard esterification or transesterification techniques, which must be carefully controlled to prevent hydrolysis or decomposition of the hydrazono group.
- Purification steps involving aqueous washes, drying agents, and solvent evaporation are crucial to obtain analytically pure material suitable for further synthetic applications.
- Literature and patent data indicate that maintaining low temperatures during diazotization and coupling minimizes side reactions and impurity formation.
Chemical Reactions Analysis
tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized as a reagent in various organic synthesis reactions and as an intermediate in the production of more complex molecules . In proteomics research, it is used to study protein interactions and modifications .
Mechanism of Action
The mechanism of action of tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate depends on its specific use. In chemical reactions, its mechanism involves the interaction of the hydrazone moiety with other reactants, leading to the formation of new bonds and products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Methyl vs. Methoxy Substituents
- tert-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate (I): The methyl group at the para position of the phenyl ring contributes moderate electron-donating effects, influencing hydrogen-bonding interactions. Crystallographic data reveal a dihedral angle of 72.02° between the phenyl ring and ester plane, with hydrophobic stacking between tert-butyl groups .
- (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (II): The methoxy group enhances electron density, increasing resonance stabilization. This compound forms helical chains via N–H⋯O hydrogen bonds (N–H distance: 0.86 Å), contrasting with the hydrophobic interactions in (I) .
Halogen-Substituted Derivatives
- Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate: The electron-withdrawing chloro group reduces electron density, altering reactivity. This compound forms planar Caryl–NH–N=C units (torsion angle: 5.5°) and exhibits Z-configuration stability .
Ester Group Variations
tert-Butyl vs. Ethyl Esters
- Steric Effects : The tert-butyl group in (I) introduces significant steric bulk, which may slow nucleophilic attacks compared to ethyl esters. This is critical in reactions requiring steric accessibility, such as cyclization to form thiadiazoles .
- Thermal Stability : tert-Butyl esters are more resistant to hydrolysis under acidic conditions. For example, β-keto tert-butyl esters quantitatively generate acids with trifluoroacetic acid, a property leveraged in decarboxylation studies .
Crystallographic and Spectroscopic Differences
Biological Activity
Tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a hydrazone derivative that has garnered interest due to its potential biological activities. This compound, with a molecular formula of C13H16ClN2O2 and a molecular weight of approximately 268.74 g/mol, possesses unique structural features that may influence its pharmacological properties. The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can affect its solubility and biological interactions.
Chemical Structure and Properties
The compound's structure is characterized by a hydrazone functional group, which is known for its diverse biological activities. The tert-butyl group contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN2O2 |
| Molecular Weight | 268.74 g/mol |
| Functional Groups | Hydrazone, Ester |
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetic acid with 4-methylphenylhydrazine in the presence of a suitable base such as triethylamine. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
Reaction Conditions
- Yield: Approximately 79.3%
- Solvent: Ethyl acetate
- Temperature: Reflux at 80°C
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various hydrazone derivatives, including this compound, against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay is commonly used to assess cell viability.
The specific IC50 values for this compound are still under investigation, but preliminary results indicate that it may exhibit significant cytotoxicity against these cancer cell lines.
The biological activity of hydrazones often involves the inhibition of key enzymes or pathways associated with cancer progression. While detailed mechanisms for this specific compound remain to be elucidated, similar compounds have been shown to interact with cellular signaling pathways that regulate apoptosis and proliferation.
Case Studies
- Cytotoxic Evaluation : A study investigated the cytotoxic activity of various synthesized hydrazones against multiple cancer cell lines. The findings suggested that modifications in the hydrazone structure could enhance anticancer properties.
- Antiviral Potential : Hydrazone derivatives have been explored for their antiviral activities. Although specific data on this compound is limited, related compounds have demonstrated efficacy against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
